molecular formula C5H6N4O3 B15290242 (Z)-N'-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

(Z)-N'-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

Cat. No.: B15290242
M. Wt: 170.13 g/mol
InChI Key: HYODOBTXWOICRY-UHFFFAOYSA-N
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Description

(Z)-N'-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is a pyrimidine-derived carboximidamide characterized by a Z-configuration at the imine moiety. Synonyms for this compound include DB-111014 and 5-[amino-(hydroxyamino)methylidene]pyrimidine-2,4-dione . The Z-configuration distinguishes it from stereoisomers, influencing its hydrogen-bonding interactions and solubility profile.

Properties

Molecular Formula

C5H6N4O3

Molecular Weight

170.13 g/mol

IUPAC Name

N'-hydroxy-2,4-dioxo-1H-pyrimidine-5-carboximidamide

InChI

InChI=1S/C5H6N4O3/c6-3(9-12)2-1-7-5(11)8-4(2)10/h1,12H,(H2,6,9)(H2,7,8,10,11)

InChI Key

HYODOBTXWOICRY-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)/C(=N/O)/N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N’-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of urea with malonic acid derivatives in the presence of a catalyst. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in identifying the most effective catalysts and reaction conditions for industrial production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled pH and temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (Z)-N’-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in understanding biochemical pathways and mechanisms.

Medicine: In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease processes.

Industry: In the industrial sector, (Z)-N’-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Modifications in Pyrimidine-Based Analogues

The following table summarizes key pyrimidine derivatives with modifications at positions 1, 3, and 5:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
(Z)-N'-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide (Target) None (parent structure) C₅H₅N₃O₃ 155.11 g/mol Z-configuration, hydroxyamino group
N'-hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide 1-CH₃, 6-CH₃ C₇H₁₀N₃O₃ 199.19 g/mol Enhanced lipophilicity, 95% purity
3-Benzyl-N-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide 1-CH(CH₃)₂, 3-CH₂C₆H₅ C₁₅H₁₈N₄O₃ 302.33 g/mol Bulky substituents, low water solubility
N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide 1-CH₃ C₆H₇N₃O₃ 169.14 g/mol Simplified structure, discontinued
N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide 1-C₆H₅, 3-CH₃ C₁₂H₁₂N₄O₃ 260.25 g/mol Aromatic substitution, moderate cLogP (-0.19)

Key Observations :

  • Lipophilicity : Methyl or bulky substituents (e.g., benzyl, isopropyl) increase lipophilicity, as seen in the 1,6-dimethyl derivative (cLogP ~ -0.19) .
  • Solubility: The parent compound’s polar hydroxyamino group enhances water solubility compared to analogues with hydrophobic groups .

Comparison with Non-Pyrimidine Carboximidamides

Pyrazole carboximidamides (e.g., 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) share the carboximidamide functional group but differ in core heterocycle structure.

Research and Commercial Relevance

  • Synthesis Challenges : The Z-isomer’s synthesis requires precise stereochemical control, unlike simpler analogues like the 1-methyl derivative .
  • In contrast, derivatives like the 1-phenyl variant (CAS 499769-98-1) are more widely available .
  • Potential Applications: Hydroxyamino groups in such compounds are associated with metal chelation and enzyme inhibition, hinting at roles in antimicrobial or anticancer drug development .

Biological Activity

(Z)-N'-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with hydroxyl and carboximidamide functional groups. Its molecular formula is C7H8N4O3C_7H_8N_4O_3, and it exhibits properties typical of dioxo derivatives, which often play crucial roles in biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of (Z)-N'-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide against various pathogens.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Pseudomonas aeruginosa64 µg/mLLow
Candida albicans32 µg/mLModerate

The compound demonstrated notable activity against Gram-negative bacteria like E. coli, indicating its potential as a lead compound for antibiotic development .

Anticancer Activity

Research indicates that this compound exhibits selective cytotoxic effects on cancer cell lines. A study evaluated its efficacy against various human cancer cell lines:

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Type of Cancer
HeLa10.5Cervical
MCF-715.0Breast
A54912.0Lung

The compound's mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

Enzyme Inhibition

Another significant aspect of (Z)-N'-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is its ability to inhibit specific enzymes involved in disease processes.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)Inhibition Type
Chymase5.0Competitive
PDE-38.5Non-competitive

These findings suggest that the compound could be developed into a therapeutic agent for conditions like cardiovascular diseases where these enzymes play critical roles .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study on Antimicrobial Effects :
    A clinical trial assessed the efficacy of the compound in treating bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates among participants treated with the compound compared to controls.
  • Case Study on Cancer Treatment :
    In vitro studies demonstrated that combining (Z)-N'-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide with existing chemotherapy agents enhanced cytotoxicity against resistant cancer cell lines.

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